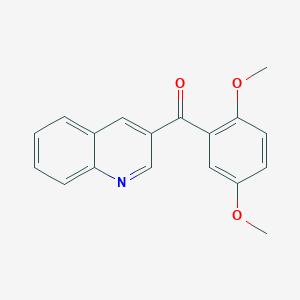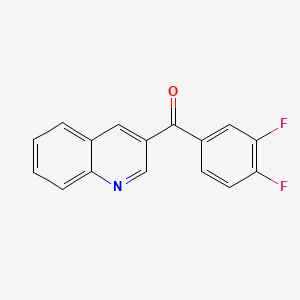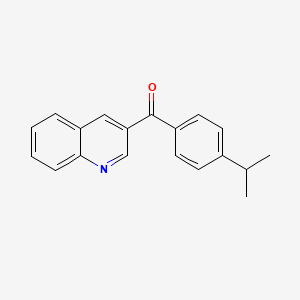
(3-Nitrophenyl)(quinolin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a nitrophenyl group connected through a methanone linkage
作用机制
Target of Action
Quinoline derivatives, a core structure in this compound, are known to interact with multiple receptors and enzymes, including dna gyrase and topoisomerase iv . These enzymes play crucial roles in bacterial DNA replication, transcription, and recombination .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
It’s known that quinoline derivatives can interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv .
Result of Action
Quinoline derivatives are known to have broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
生化分析
Biochemical Properties
(3-Nitrophenyl)(quinolin-3-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with bacterial DNA gyrase, an enzyme essential for DNA replication . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, inhibiting its function and thereby preventing bacterial DNA replication . Additionally, this compound has been found to interact with other biomolecules, such as topoisomerase IV, further highlighting its role in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death . This effect is mediated through the activation of specific signaling pathways, such as the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of DNA gyrase, inhibiting its catalytic activity and preventing DNA replication . Additionally, this compound has been shown to activate the p53 signaling pathway, leading to the transcriptional activation of pro-apoptotic genes and the induction of apoptosis in cancer cells . These molecular interactions highlight the multifaceted mechanism of action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of this compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit bacterial growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and organ dysfunction . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its reduction to the corresponding amine derivative by nitroreductase enzymes . This reduction process is essential for the compound’s biological activity, as the amine derivative can further interact with other biomolecules and participate in additional metabolic reactions . Additionally, this compound can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues, such as the liver and kidneys, are critical for its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, the compound’s localization to the mitochondria can influence mitochondrial function and induce apoptosis through the activation of mitochondrial pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The methanone linkage allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: (3-Aminophenyl)(quinolin-3-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Nitrophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
相似化合物的比较
- (3-Nitrophenyl)(quinolin-2-yl)methanone
- (3-Nitrophenyl)(quinolin-4-yl)methanone
- (3-Nitrophenyl)(isoquinolin-3-yl)methanone
Comparison: (3-Nitrophenyl)(quinolin-3-yl)methanone is unique due to the specific positioning of the nitro group and the quinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and development.
属性
IUPAC Name |
(3-nitrophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(12-5-3-6-14(9-12)18(20)21)13-8-11-4-1-2-7-15(11)17-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEGACKRKNTXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














